molecular formula C17H17N3S2 B2958898 2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 896058-62-1

2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B2958898
CAS No.: 896058-62-1
M. Wt: 327.46
InChI Key: STPHINHQVXOYAH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4. At position 5 of the thiazole, a pyridazin-3-yl moiety is attached, which is further functionalized at its 6-position with a (2-methylbenzyl)thio group. The molecule’s molecular formula is C₁₇H₁₈N₃S₂, with a calculated molecular weight of 328.47 g/mol .

Properties

IUPAC Name

2,4-dimethyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-11-6-4-5-7-14(11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPHINHQVXOYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms and two heteroatoms, nitrogen and sulfur. They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties.

Biological Activity

2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a thiazole-based compound that has gained attention for its diverse biological activities. This compound belongs to the broader family of thiazoles, which are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and antiviral properties. The unique structural features of this compound, particularly its combination of thiazole and pyridazine rings, enhance its biological efficacy and applicability in various fields.

The molecular formula of this compound is C17H17N3S2, with a molecular weight of 327.46 g/mol. Its structure contributes to its biological activity through specific interactions with molecular targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. A study indicated that thiazole derivatives could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1.957.81
Escherichia coli3.9115.62
Candida albicans4.0115.62

Antifungal Activity

Thiazoles are also recognized for their antifungal properties. The compound has been tested against pathogenic fungi such as Candida albicans and Aspergillus niger. Results revealed that it exhibited antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The compound's mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased cell death .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For example, it has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism, thereby affecting energy production in target cells . Additionally, structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring significantly influence the compound's potency against various biological targets .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against multidrug-resistant strains of bacteria. The study found that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .
  • Anticancer Research : In a study evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines, it was observed that the presence of specific substituents on the thiazole ring enhanced apoptotic effects in A431 cells compared to standard treatments like doxorubicin .

Scientific Research Applications

The compound 2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a specialized organic molecule that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, supported by case studies and data tables that illustrate its efficacy and applications.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.71Induces apoptosis
Compound BPC36.14Inhibits cell proliferation
Compound CHepG24.50Disrupts mitochondrial function

These findings suggest that the compound can effectively inhibit the growth of cancer cells, likely due to the structural properties imparted by the thiazole and pyridazine rings .

Anti-inflammatory Properties

Thiazole derivatives have also shown promise in reducing inflammation. Studies have demonstrated that these compounds can inhibit key inflammatory mediators:

  • Inhibition of Cyclooxygenase (COX) : Compounds similar to this compound have been noted for their ability to reduce COX activity, which is crucial in the inflammatory response.
  • Reduction of Cytokine Production : These compounds can also lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant effects of thiazole-based compounds. For example:

Analogue ED50 (mg/kg) TD50 (mg/kg) Protection Index
Analogue 118.4170.29.2
Analogue 224.3888.233.6

These findings indicate that specific structural modifications can enhance the anticonvulsant properties of thiazole derivatives, making them potential candidates for treating epilepsy .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, a series of thiazole-pyridazine hybrids were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy due to their unique structural features .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of thiazole derivatives in models of Alzheimer's disease. The study found that these compounds could inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

Compound Name Substituent on Pyridazine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methylbenzylthio C₁₇H₁₈N₃S₂ 328.47 Moderate steric bulk, electron-donating methyl group
: Naphthyl Derivative Naphthalen-1-ylmethylthio C₂₆H₂₁N₃OS₂ 455.6 High lipophilicity due to naphthyl group
: Chlorobenzyl Derivative 4-Chlorobenzylthio C₂₀H₁₅ClN₄S₂ 410.9 Electron-withdrawing Cl enhances polarity
: Fluorinated Analogs 3-Fluorobenzylthio C₁₉H₁₄FN₄S₂ 394.47 (calculated) Improved metabolic stability via fluorine

Key Observations :

  • Steric Effects : The naphthyl substituent () introduces significant steric bulk, likely reducing solubility compared to the target compound’s 2-methylbenzyl group .
  • Fluorine Substitution : Fluorinated analogs () may exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties

While melting points, solubility, and stability data for the target compound are unavailable, analogs provide insights:

  • : Pyridyl-substituted thiazoles (e.g., compounds 6–8) exhibit melting points of 92–98°C , suggesting moderate crystallinity .
  • : A thiadiazole derivative (compound 6a) with a trifluoromethylpyrimidine group has a melting point of 104–107°C , indicating higher purity or stronger intermolecular forces .

The target compound’s smaller molecular weight (328.47 g/mol) compared to (455.6 g/mol) suggests improved solubility, though this depends on substituent hydrophobicity .

Q & A

Q. How are degradation products identified under hydrolytic or oxidative stress?

  • Methodological Answer : Forced degradation (acid/base/H₂O₂) followed by LC-MS/MS identifies fragments (e.g., cleavage at the thioether bond). Compare fragmentation patterns to synthetic standards. ’s spectral libraries aid in structural elucidation .

Data Analysis & Challenges

Q. How should researchers interpret conflicting bioassay results between similar analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (cell line variability, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of analogs () identifies trends, such as enhanced activity with electron-withdrawing groups .

Q. What analytical approaches validate synthetic intermediates with hygroscopicity issues?

  • Methodological Answer : Karl Fischer titration quantifies water content. Store intermediates under inert gas (N₂) with molecular sieves. Use non-aqueous workup (e.g., ethyl acetate) and FTIR to monitor moisture-sensitive functional groups () .

Advanced Methodologies

Q. How can cryo-EM or X-ray crystallography elucidate binding modes with protein targets?

  • Methodological Answer : Co-crystallize the compound with purified proteins (e.g., kinases). Synchrotron X-ray sources (≤1 Å resolution) resolve ligand electron density. ’s docking studies guide crystallization conditions (pH, precipitants) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer : Flow chemistry reduces side reactions (e.g., thiol oxidation). Process analytical technology (PAT) monitors real-time parameters (temperature, pH). Recrystallization gradients (ethanol/water) enhance purity, as in .

Q. How do substituents on the 2-methylbenzyl group influence pharmacokinetic properties?

  • Methodological Answer : Introduce halogens or methoxy groups to modulate logP and metabolic stability. Compare plasma protein binding (equilibrium dialysis) and microsomal half-lives. ’s fluorinated derivatives show improved bioavailability .

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